molecular formula C19H16D5NO4 B560081 Naloxone D5 CAS No. 1261079-38-2

Naloxone D5

Cat. No. B560081
CAS RN: 1261079-38-2
M. Wt: 332.4
InChI Key: UZHSEJADLWPNLE-HEEDNVRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naloxone D5 is a deuterium-labeled version of Naloxone . Naloxone is a potent opioid receptor antagonist .


Molecular Structure Analysis

The molecular weight of Naloxone D5 is 332.41 . Its molecular formula is C19H16D5NO4 . The SMILES representation is OC1=C(O2)C(C@C(CC3)=O)(CCN4C([2H])([2H])/C([2H])=C([2H])/[2H])[C@]3(O)[C@H]4C5)=C5C=C1 .

Scientific Research Applications

  • Cardiovascular and Endocrine Effects : Naloxone does not significantly alter blood pressure, heart rate, respiratory rate, oral temperature, or plasma catecholamines in normotensive and hypertensive patients. It does, however, produce a dose-dependent increase in plasma cortisol, indicating that endogenous opioids may have a tonic inhibitory effect on cortisol release. This effect seems more pronounced in hypertensives compared to normotensives (Fuenmayor & Cubeddu, 1986).

  • Interaction with Antihypertensive Medication : Naloxone does not antagonize the antihypertensive effects of clonidine in essential hypertension, suggesting that the hypotensive and bradycardiac effects of clonidine are not mediated by naloxone-sensitive opioid receptors (Rogers & Cubeddu, 1983).

  • Opioid Overdose Countermeasures : Naloxone is the primary medication available to prevent and treat opioid overdose. Emerging approaches for treating opioid overdose include intranasal nalmefene, methocinnamox, covalent naloxone nanoparticles, and antibody-based strategies (France et al., 2020).

  • Behavioral Effects on Animals : Naloxone antagonizes behavioral effects of d-amphetamine in mice and rats, suggesting it may influence dopaminergic activity (Dettmar, Cowan, & Walter, 1978).

  • Use in Opioid Addiction Treatment : Naloxone is used in opioid overdose-induced respiratory depression, rapid detoxification, and in combination with buprenorphine for maintenance therapy. Risks include the induction of acute withdrawal syndrome and potential premature wearing off of its effects in treating opioid-induced respiratory depression (van Dorp, Yassen, & Dahan, 2007).

  • Role in Retinal Lesions : Naloxone ameliorates retinal lesions in a murine model of age-related macular degeneration, potentially through modulation of microglia and reduction of proinflammatory molecules (Shen et al., 2011).

  • DNA Synthesis in the Developing Brain : Naloxone has been found to affect DNA synthesis in various parts of the brain in developing rats, suggesting a potential role in cerebral development (Vértes et al., 1982).

  • Effectiveness in Opioid Overdose Reversal : Naloxone has shown effectiveness in reversing opioid overdose with no associated increase in mortality, even when patients refuse transport after reversal (Wampler et al., 2011).

  • Use in Traumatic Shock : Naloxone may improve blood pressure and survival in animal models of traumatic shock, spinal cord trauma, and head injury. Its high doses suggest a potential action on naloxone-insensitive opiate receptors, such as the κ-receptor (Mcintosh & Faden, 1986).

  • Community Programming and Clinical Practice : Naloxone's role in overdose education and distribution programs suggests that bystanders can be trained to prevent overdoses and administer naloxone, which is emerging as a clinical practice to enhance opioid safety (Mueller et al., 2015).

Mechanism of Action

Target of Action

Naloxone D5, also known as Naloxone-d5, primarily targets the μ-opioid receptors (MOR) . These receptors play a crucial role in the body’s response to pain and the effects of opioids.

Mode of Action

Naloxone D5 acts as a competitive inhibitor at the μ-opioid receptor . It antagonizes the action of opioids, reversing their effects .

Biochemical Pathways

Naloxone D5 works by competitively displacing opioid agonists at the μ-opioid receptor . Its effect depends on the pharmacological characteristics of the opioid agonist, such as the dissociation rate from the MOR receptor .

Pharmacokinetics

Naloxone D5 is rapidly eliminated due to high clearance, with a half-life of 60-120 minutes . The major routes for administration are intravenous, intramuscular, and intranasal . Nasal bioavailability is about 50%, and nasal uptake is likely slower than intramuscular . The duration of action of 1 mg intravenous (IV) is 2 hours, possibly longer by intramuscular and intranasal administration .

Result of Action

Naloxone D5 facilitates the proliferation and neuronal differentiation of neural stem cells (NSCs) in a receptor-independent and ten-eleven translocation methylcytosine dioxygenase (TET1)-dependent manner . It counteracts the actions of opioids, such as reduced/arrested respiration, reduced level of consciousness, and miosis and constipation .

Action Environment

The efficacy of Naloxone D5 is lower in opioids that dissociate slowly from the μ-opioid receptors (MOR), such as buprenorphine and carfentanil . The intraindividual, interindividual, and between-study variability in pharmacokinetics in volunteers are large . Variability in the target population is unknown . The environment, including the presence of other drugs and the individual’s constitution, can influence the compound’s action, efficacy, and stability .

Safety and Hazards

Naloxone D5 may cause serious eye damage and could be harmful if swallowed . It may also be irritating to the mucous membranes and upper respiratory tract, and may be harmful by inhalation or skin absorption .

properties

IUPAC Name

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-(1,1,2,3,3-pentadeuterioprop-2-enyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,14,17,21,23H,1,5-10H2/t14-,17+,18+,19-/m1/s1/i1D2,2D,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHSEJADLWPNLE-HEEDNVRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C([2H])C([2H])([2H])N1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301344747
Record name Naloxone-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301344747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naloxone D5

CAS RN

1261079-38-2
Record name Naloxone-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301344747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: Why is Naloxone-d5 used in research studying Naloxone and its metabolites?

A1: Naloxone-d5 is a deuterated form of Naloxone, serving as an internal standard in analytical methods like LC-MS/MS. [, ] Its similar chemical behavior to Naloxone allows for accurate quantification of Naloxone and its metabolites in biological samples. By comparing the signal of the target compound to the known concentration of Naloxone-d5, researchers can account for variations during sample preparation and analysis, leading to more reliable results.

Q2: Can you explain the analytical method and validation details mentioned in the context of Naloxone and Naloxone-d5?

A2: Both research articles describe using a validated LC-MS/MS method to quantify Naloxone and its metabolites. [, ] This technique involves separating the analytes (Naloxone, 6α-naloxol, and Naloxone-d5) using liquid chromatography and then detecting them based on their mass-to-charge ratio.

  • Linearity: Calibration curves demonstrate a linear relationship between analyte concentration and instrument response. [, ]
  • Precision: Both inter-day and intra-day precision are assessed to determine the method's repeatability. [, ]
  • Accuracy: Accuracy reflects how close the measured values are to the true values. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.